2-amino(413C)butanedioic acid
Overview
Description
2-amino(413C)butanedioic acid: is a labeled form of aspartic acid, where the carbon at the fourth position is replaced with the carbon-13 isotope. This isotopic labeling is used in various scientific studies to trace and analyze metabolic pathways and reactions. The compound has the molecular formula HO213CCH2CH(NH2)CO2H and a molecular weight of 134.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino(413C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method is the reaction of labeled carbon dioxide with a suitable precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced reactors and purification techniques to isolate the labeled compound with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: 2-amino(413C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo acids.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino(413C)butanedioic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of aspartic acid in biological systems.
Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of 2-amino(413C)butanedioic acid involves its incorporation into metabolic pathways where aspartic acid is a key intermediate. The labeled carbon-13 allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes. The molecular targets include enzymes and transporters involved in amino acid metabolism .
Comparison with Similar Compounds
- DL-Aspartic acid-1-13C
- DL-Aspartic acid-3-13C
- L-Aspartic acid-4-13C
- DL-Aspartic acid-1,4-13C2
Comparison: 2-amino(413C)butanedioic acid is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Other similar compounds have labeling at different positions, providing complementary information in metabolic studies .
Properties
IUPAC Name |
2-amino(413C)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487205 | |
Record name | DL-Aspartic acid-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68315-35-5 | |
Record name | DL-Aspartic acid-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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